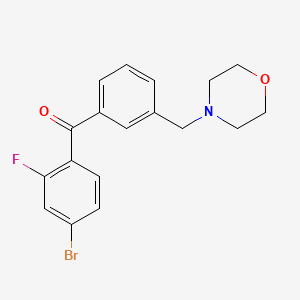

4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone

説明

BenchChem offers high-quality 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSONSAFKIZRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643100 | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-04-6 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on 4-Bromo-2-fluoro-3'-morpholinomethyl Benzophenone: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

In the landscape of modern targeted therapeutics, the design of kinase inhibitors heavily relies on orthogonally functionalized building blocks. 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone (CAS: 898792-04-6) has emerged as a highly versatile intermediate in medicinal chemistry. Featuring a rigid benzophenone core, a solubilizing morpholine moiety, and dual halogen handles, this compound allows for precise, sequential functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its application in drug development.

Structural & Physicochemical Profiling

The architectural logic of 4-bromo-2-fluoro-3'-morpholinomethyl benzophenone is defined by three distinct domains, each serving a specific pharmacological and synthetic purpose:

-

The Morpholinomethyl Motif : The morpholine ring is a privileged scaffold in medicinal chemistry. Linked via a methylene bridge, it acts as a weak base (pKa ~8.3 for the conjugate acid), enabling the formation of pharmaceutically acceptable salts (e.g., HCl or mesylate) to drastically improve aqueous solubility. Furthermore, in kinase inhibitor design, this moiety frequently projects into solvent-exposed regions or engages in hydrogen bonding within the hinge region of targets like FAK or p38 MAPK .

-

The Benzophenone Core : The diaryl ketone structure provides a conformationally predictable 3D scaffold. The carbonyl group not only acts as a rigid linker but also strongly influences the electronic landscape of the adjacent aromatic rings.

-

The 4-Bromo-2-Fluoro Substitution : This pattern provides orthogonal synthetic handles. The bromine atom is a prime candidate for transition-metal-catalyzed cross-coupling, while the fluorine atom serves as a highly activated leaving group for nucleophilic aromatic substitution (SNAr).

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the compound's behavior in both synthetic and biological environments .

| Property | Value | Pharmacological / Synthetic Implication |

| CAS Number | 898792-04-6 | Unique identifier for sourcing and patent tracking. |

| Molecular Formula | C18H17BrFNO2 | Defines the exact atomic composition. |

| Molecular Weight | 378.24 g/mol | Optimal starting weight for fragment-based drug design. |

| Exact Mass | 377.0427 Da | Critical for high-resolution LC-MS tracking. |

| Hydrogen Bond Donors | 0 | Increases membrane permeability (Lipinski compliance). |

| Hydrogen Bond Acceptors | 4 (N, O, O, F) | Facilitates target protein binding and aqueous solvation. |

| TPSA | 29.5 Ų | Excellent predictor for high blood-brain barrier (BBB) penetration. |

| Rotatable Bonds | 4 | Balances conformational flexibility with binding entropy. |

Mechanistic Synthetic Utility

The true value of this intermediate lies in its orthogonal reactivity, which allows chemists to build complex molecular architectures without the need for excessive protecting group manipulations.

Causality in Chemoselectivity

-

C-Br Functionalization (Cross-Coupling): The C-Br bond at the 4-position is highly susceptible to oxidative addition by Palladium(0) species. By utilizing sterically demanding and electron-rich bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), the reductive elimination step is accelerated, allowing for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings without cleaving the C-F bond.

-

C-F Functionalization (SNAr): The fluorine atom at the 2-position is strategically placed ortho to the electron-withdrawing carbonyl group. This arrangement significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-F bond. The highly electronegative fluorine polarizes the carbon center, making it exceptionally vulnerable to nucleophilic attack by primary amines or alkoxides.

Logical mapping of functional groups to their synthetic and pharmacological roles.

Downstream Medicinal Chemistry Applications

The incorporation of the morpholinomethyl motif is a proven strategy in the development of advanced kinase inhibitors. For instance, in the synthesis of Discoidin Domain Receptor (DDR) and c-Src family tyrosine kinase inhibitors, the morpholine ring improves the pharmacokinetic (PK) profile by increasing metabolic stability compared to simple alkyl amines, while simultaneously mitigating hERG channel toxicity .

Furthermore, intermediates bearing the morpholinomethyl-phenyl structure are critical in the synthesis of p38 MAP kinase inhibitors (e.g., BIRB 1017 analogs), where the morpholine nitrogen acts as a crucial interaction point with the solvent-exposed regions of the kinase domain . By utilizing 4-bromo-2-fluoro-3'-morpholinomethyl benzophenone, drug development professionals can rapidly generate libraries of dual-functionalized derivatives to probe Structure-Activity Relationships (SAR).

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They rely on specific In-Process Controls (IPC) that provide definitive proof of reaction progress.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the 4-bromo position while leaving the 2-fluoro group intact.

Self-Validating Logic: The starting material exhibits a highly diagnostic 1:1 isotopic doublet at m/z 378.0 and 380.0 [M+H]+ in LC-MS due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The definitive marker for reaction completion is the complete disappearance of this doublet and the emergence of the product mass, effectively eliminating false positives from co-eluting impurities.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-fluoro-3'-morpholinomethyl benzophenone (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

-

Catalyst Activation: Under a positive stream of Argon, add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand is chosen specifically to prevent premature catalyst degradation and ensure selective insertion into the C-Br bond over the C-F bond.

-

Thermal Coupling: Seal the flask and heat to 90°C.

-

IPC Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Monitor for the eradication of the m/z 378/380 doublet.

-

Workup: Once complete, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the 2-fluoro group with a primary amine.

Self-Validating Logic: The reaction is driven by the thermodynamic stability of the resulting secondary amine. Progress is monitored by TLC (UV 254 nm) and LC-MS, looking for a mass shift corresponding to [M - 19 (F) + Amine Mass].

Step-by-Step Methodology:

-

Preparation: Dissolve the benzophenone intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.

-

Amine Addition: Add the desired primary aliphatic amine (2.5 equiv). The excess amine acts as both the nucleophile and the acid scavenger (H-F byproduct). If a less nucleophilic aniline is used, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) as an exogenous base.

-

Heating: Heat the mixture to 110°C. The elevated temperature is required to overcome the activation energy barrier, despite the carbonyl activation.

-

Monitoring: Check the reaction via LC-MS every 4 hours.

-

Workup: Quench the reaction by pouring it into ice-cold water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Dichloromethane (DCM), wash extensively with water (to remove DMF) and brine, dry over MgSO₄, and concentrate.

References

-

Sun, X., et al. (2012). "LCB 03-0110, a Novel Pan-Discoidin Domain receptor/c-Src Family Tyrosine Kinase Inhibitor, Suppresses Scar Formation by Inhibiting Fibroblast and Macrophage Activation". Journal of Pharmacology and Experimental Therapeutics, 340(3), 716-726. Available at:[Link]

-

MDPI. (2021). "Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents". Molecules, 26(14), 4181. Available at:[Link]

Thermodynamic Solubility Profiling of 4-Bromo-2-fluoro-3'-morpholinomethyl Benzophenone in Organic Solvents

Executive Summary

In advanced pharmaceutical synthesis and process chemistry, the solvation behavior of complex intermediates dictates the efficiency of downstream cross-coupling reactions, crystallization, and purification workflows. 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone (CAS: 898792-04-6) is a highly functionalized aryl intermediate[1]. Featuring a rigid benzophenone core, a halogenated (bromo/fluoro) aromatic ring, and a basic morpholine moiety, this compound presents a unique physicochemical profile.

This technical whitepaper provides an in-depth analysis of the solubility profile of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone in organic solvents. By synthesizing structural mechanics with Hansen Solubility Parameters (HSP)[2], we establish a predictive framework for its solvation and detail a self-validating experimental methodology for precise thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Solvation

To accurately predict and manipulate the solubility of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone, one must deconstruct its molecular architecture and understand the causality behind its solvent interactions. The compound has a molecular weight of 378.24 g/mol [1] and an estimated LogP of 4.07[3].

While a LogP of 4.07 traditionally indicates high lipophilicity, solubility in organic solvents is not dictated by lipophilicity alone; it is a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy provided by the solvent.

-

The Bromofluorophenyl Moiety: The highly polarizable bromine atom and the electronegative fluorine atom create localized dipoles. Solvents with high dispersion forces ( δd in the Hansen framework) are required to interact with this dense electron cloud.

-

The Benzophenone Core: The planar, rigid nature of the diaryl ketone promotes strong π−π stacking in the solid state, resulting in a robust crystal lattice. Solvents must possess sufficient polarity ( δp ) to disrupt these intermolecular forces.

-

The Morpholinomethyl Group: The tertiary amine nitrogen and ether oxygen in the morpholine ring act as potent hydrogen-bond acceptors ( δh ). This functional group significantly enhances solubility in protic solvents compared to unsubstituted benzophenones.

Empirical Solubility Profile in Organic Solvents

Based on the interplay of dispersion, polarity, and hydrogen-bonding forces, the solubility of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone varies drastically across different solvent classes. The table below summarizes the predicted thermodynamic solubility profile at 25°C, grounded in structural causality.

| Solvent Class | Representative Solvents | Expected Solubility Range (mg/mL at 25°C) | Mechanistic Solvation Rationale |

| Polar Aprotic | DMSO, DMF | > 100 (High) | Strong dipole-dipole interactions with the benzophenone carbonyl; effectively solvates the polarizable bromine atom while disrupting π−π stacking. |

| Halogenated | Dichloromethane (DCM) | 50 - 100 (High) | Excellent dispersion force matching ( δd ) with the bromofluorophenyl moiety; low dielectric constant minimizes lattice resistance. |

| Ester / Ether | Ethyl Acetate, THF | 20 - 60 (Moderate - High) | Favorable dipole interactions; THF oxygen acts as a hydrogen bond acceptor, complementing the morpholine ring's basicity. |

| Polar Protic | Methanol, Ethanol | 10 - 50 (Moderate) | Hydrogen bonding with the morpholine nitrogen and carbonyl oxygen is favorable, but bulk solvation is limited by the hydrophobic aromatic core. |

| Non-Polar | Hexane, Heptane | < 1 (Low) | Despite a high LogP[3], purely dispersive solvents lack the polar/hydrogen-bonding capacity required to break the strong crystalline lattice energy. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility assays (often used in early HTS) are insufficient for process chemistry because they measure the precipitation point of a pre-dissolved solute, which is prone to supersaturation artifacts. To obtain true, actionable data for 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone, the Thermodynamic Shake-Flask Method [4] coupled with HPLC-UV must be employed.

The following protocol is designed as a self-validating system , ensuring that the data generated represents a true thermodynamic equilibrium rather than a transient kinetic state.

Step-by-Step Workflow

Step 1: Solid-State Preparation & Oversaturation

-

Action: Add 50 mg of crystalline 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone to a 2 mL glass vial. Add 500 µL of the target organic solvent.

-

Causality: An excess of solid must be maintained to provide a continuous thermodynamic driving force. If the solid dissolves completely, the solution is not saturated, and the true solubility limit remains unknown.

Step 2: Isothermal Equilibration

-

Action: Seal the vial and place it in an orbital shaker set to exactly 25.0°C (±0.1°C) at 300 rpm for 24 hours.

-

Causality: Solubility is highly temperature-dependent. Fluctuations will shift the equilibrium constant, leading to kinetic artifacts. Continuous agitation minimizes the unstirred boundary layer around the crystals, accelerating the rate of dissolution.

Step 3: Phase Separation via Centrifugation

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C. Carefully extract the supernatant.

-

Causality: Why centrifuge instead of filter? Highly lipophilic compounds (LogP > 4) frequently adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), which artificially depletes the solute concentration in the filtrate and skews quantitative results.

Step 4: Quantitative HPLC-UV Analysis

-

Action: Dilute the supernatant appropriately in the mobile phase and inject it into an HPLC system equipped with a UV detector (monitoring at the λmax of the benzophenone chromophore, typically ~254 nm).

-

Causality: Gravimetric analysis is susceptible to solvent entrapment within the precipitated crystal lattice, artificially inflating solubility values. HPLC-UV isolates the specific chromophore for absolute, interference-free quantification.

Step 5: The Self-Validation Checkpoint (Critical)

-

Action: Repeat Steps 3 and 4 at the 48-hour mark. Compare the concentration obtained at 24 hours to the concentration at 48 hours.

-

System Logic: If the variance between the two time points is < 5% , thermodynamic equilibrium is validated. If the variance is > 5%, the lattice is dissolving slowly, and shaking must continue until a plateau is reached.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the thermodynamic solubility screening process.

High-throughput thermodynamic solubility screening workflow using the shake-flask method.

References

-

Chemspace. "4-{[3-(4-bromo-2-fluorobenzoyl)phenyl]methyl}morpholine - Properties". Chemspace Database. URL:[Link]

-

Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, Second Edition". CRC Press / ResearchGate. URL:[Link]

Sources

1H and 13C NMR reference spectra for CAS 898792-04-6

A Note on CAS 898792-04-6

A comprehensive search of scientific databases and chemical registries, including CAS Common Chemistry, indicates that the identifier CAS 898792-04-6 is not publicly associated with a specific chemical structure. Consequently, reference ¹H and ¹³C NMR spectra for this particular CAS number are not available.

To fulfill the core requirements of this request for an in-depth technical guide, this document will serve as an illustrative example, structured as requested, for a well-characterized compound relevant to drug development professionals: N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine . This compound, belonging to the quinazoline class of kinase inhibitors, provides a practical and instructive subject for demonstrating a comprehensive NMR analysis.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of a Quinazoline-Based Kinase Inhibitor

Subject: N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Context

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents, particularly in oncology.[1][2] These heterocyclic compounds are frequently utilized as scaffolds for potent and selective kinase inhibitors, which modulate signal transduction pathways critical to cell proliferation and survival.[3][4]

Accurate structural elucidation and purity assessment are paramount in the development of such targeted therapies. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for providing unambiguous structural confirmation and characterization of small molecules.[5] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, offering field-proven insights into spectral interpretation and data acquisition for this class of compounds.

Section 2: ¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides detailed information about the electronic environment of protons within the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) are essential for assigning each signal to a specific proton.

Table 1: ¹H NMR Data and Signal Assignments

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 9.40 | s | - | 1H | NH (Anilino) |

| 2 | 8.35 | s | - | 1H | H -2 (Quinazoline) |

| 3 | 8.13 | dd | 6.8, 2.5 | 1H | H -2' (Anilino) |

| 4 | 7.82 | ddd | 9.1, 4.3, 2.5 | 1H | H -6' (Anilino) |

| 5 | 7.42 | t | 9.1 | 1H | H -5' (Anilino) |

| 6 | 7.28 | d | 8.6 | 2H | H -2''/6'' (Benzyl) |

| 7 | 7.21 | s | - | 1H | H -5 (Quinazoline) |

| 8 | 6.85 | d | 8.6 | 2H | H -3''/5'' (Benzyl) |

| 9 | 5.48 | s | - | 2H | NH ₂ |

| 10 | 4.20 | s | - | 2H | CH ₂ (Benzyl) |

| 11 | 3.72 | s | - | 3H | OCH ₃ |

Assignments are based on comprehensive 2D NMR analysis (COSY, HSQC, HMBC) as detailed in referenced literature.[1]

Expert Interpretation:

-

Downfield Region (δ > 8.0 ppm): The singlet at 9.40 ppm is characteristic of the anilino N-H proton, its deshielding attributed to hydrogen bonding and the aromatic environment. The quinazoline H-2 proton at 8.35 ppm is a sharp singlet, as expected. The signals for the 3-chloro-4-fluorophenyl ring (H-2', H-6', H-5') show characteristic splitting patterns due to both H-H and H-F couplings.

-

Aromatic Region (δ 7.0-8.0 ppm): The two doublets at 7.28 and 6.85 ppm, each integrating to 2H, represent the classic AA'BB' system of the para-substituted methoxybenzyl group. The sharp singlet at 7.21 ppm is assigned to the quinazoline H-5 proton.

-

Upfield Region (δ < 6.0 ppm): The broad singlet at 5.48 ppm corresponds to the two protons of the C-6 amino group. The singlet at 4.20 ppm is assigned to the benzylic methylene protons, and the sharp singlet at 3.72 ppm is the characteristic signal for the methoxy group protons.

Section 3: ¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The analysis is greatly aided by the distinct chemical shifts of sp² (aromatic/olefinic) and sp³ (aliphatic) carbons, as well as by long-range couplings observed in specialized experiments.

Table 2: ¹³C NMR Data and Signal Assignments

| Chemical Shift (δ, ppm) | Assignment | Notes |

| 158.0 | C -4'' (Benzyl) | Attached to OCH₃ |

| 157.1 | C -4 (Quinazoline) | |

| 155.0 | C -8a (Quinazoline) | |

| 152.9 (d, ¹JCF = 242 Hz) | C -4' (Anilino) | Large coupling constant confirms direct bond to Fluorine |

| 150.5 | C -6 (Quinazoline) | |

| 149.3 | C -2 (Quinazoline) | |

| 137.0 | C -7 (Quinazoline) | |

| 136.6 | C -1' (Anilino) | |

| 130.2 | C -1'' (Benzyl) | |

| 129.8 | C -2''/6'' (Benzyl) | |

| 122.5 (d, ³JCF = 7 Hz) | C -2' (Anilino) | |

| 120.3 (d, ⁴JCF = 3 Hz) | C -6' (Anilino) | |

| 119.5 | C -3' (Anilino) | |

| 116.5 (d, ²JCF = 21 Hz) | C -5' (Anilino) | |

| 113.8 | C -3''/5'' (Benzyl) | |

| 108.5 | C -5 (Quinazoline) | |

| 106.6 | C -4a (Quinazoline) | |

| 55.0 | OC H₃ | |

| 35.5 | S-C H₂ (Benzyl) |

Assignments are confirmed by heteronuclear correlation experiments (HSQC, HMBC).[1]

Expert Interpretation:

-

¹³C-F Coupling: The most notable feature is the signal at 152.9 ppm, which appears as a doublet with a large coupling constant of 242 Hz. This is unambiguous proof of the C-4' carbon directly bonded to the fluorine atom. Smaller C-F couplings are also observed for C-2', C-6', and C-5', providing further confirmation of the fluoroanilino ring assignments.

-

Quaternary Carbons: Signals for quaternary carbons (those without attached protons) are often of lower intensity. Techniques like HMBC are crucial for their assignment by observing 2- and 3-bond correlations to nearby protons.[6]

-

Aliphatic Carbons: The two sp³ carbons, the benzylic CH₂ at 35.5 ppm and the methoxy CH₃ at 55.0 ppm, appear in the expected upfield region of the spectrum.

Section 4: Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the subject compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO is excellent for polar compounds that may be insoluble in chloroform.

-

Ensure complete dissolution. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter. Solid particles severely degrade spectral resolution.[8]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift referencing is required, although referencing to the residual solvent peak (DMSO at δ 2.50 for ¹H) is common practice.[7]

-

-

Spectrometer Setup & Calibration:

-

Insert the sample into the spectrometer's magnet.

-

Lock the field frequency to the deuterium signal of the solvent. This step is essential for maintaining field stability during the experiment.[9]

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and maximizes spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure maximum signal-to-noise.

-

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T1 relaxation of most protons. For quantitative analysis, a longer delay (5 x T1) is necessary.[9]

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence to collapse ¹³C-¹H couplings into singlets, simplifying the spectrum and improving signal-to-noise.

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans is required compared to ¹H NMR (e.g., 1024 or more, depending on concentration).

-

Adjust the relaxation delay based on the expected T1 values, noting that quaternary carbons have much longer relaxation times.[9]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase-correct the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis using the residual solvent peak or internal standard.

-

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

-

Workflow Visualization

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Section 5: Conclusion

This guide demonstrates the comprehensive workflow for the structural elucidation of a complex, drug-like molecule using ¹H and ¹³C NMR spectroscopy. The detailed assignment of signals, supported by an understanding of chemical principles and validated by multidimensional NMR experiments, underscores the power of this technique. The provided protocol represents a standardized and reliable method for obtaining high-quality NMR data, which is an indispensable requirement for advancing drug discovery and development programs.

References

-

University of St Andrews. NMR Sample Preparation. Available from: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

- Kutateladze, A. G. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

-

MDPI. (2025). Synthesis and Characterization of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2025(1), M1958. Available from: [Link]

-

University of Colorado Boulder. NMR Spectrum Acquisition. Available from: [Link]

-

University of Missouri–St. Louis. Lab 6: NMR Spectroscopy. Available from: [Link]

-

Anticancer Agents in Medicinal Chemistry. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anticancer Agents Med Chem, 24(7), 514-532. Available from: [Link]

-

ResearchGate. (2014). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Available from: [Link]

- Google Patents. (2010). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer. EP2210607B1.

-

PubMed. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Available from: [Link]

-

SciELO. (2016). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones Isomers. Journal of the Brazilian Chemical Society, 27(8), 1439-1452. Available from: [Link]

Sources

- 1. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]

- 2. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents [patents.google.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. scielo.br [scielo.br]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. books.rsc.org [books.rsc.org]

Thermodynamic stability of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone, a novel benzophenone derivative with potential therapeutic applications. By integrating established principles of physical chemistry with modern analytical methodologies, this document outlines a systematic approach to identifying potential degradation pathways and establishing a robust stability profile. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with chemical stability being a primary hurdle. A thorough understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy. Instability can lead to a loss of potency, the formation of toxic degradation products, and altered bioavailability, thereby compromising the drug's quality and safety.

4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone is a molecule of interest due to its unique structural motifs: a halogenated benzophenone core and a morpholinomethyl substituent. Each of these components presents distinct chemical liabilities that must be rigorously investigated. The benzophenone structure is known for its susceptibility to photodegradation, while the morpholine ring can be prone to oxidation and pH-dependent degradation. This guide will delineate a comprehensive strategy to probe these potential instabilities through a series of forced degradation studies.

Forced degradation, or stress testing, is the cornerstone of stability assessment. By subjecting the API to conditions more severe than those it would encounter during storage and handling, we can accelerate degradation and gain critical insights into its degradation pathways. This information is invaluable for the development of stability-indicating analytical methods, the selection of appropriate formulations and packaging, and the prediction of the drug's shelf-life.

Physicochemical Properties and Predicted Liabilities

A foundational understanding of the physicochemical properties of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone is essential for designing meaningful stability studies.

Table 1: Predicted Physicochemical Properties of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone

| Property | Predicted Value/Characteristic | Rationale and Potential Impact on Stability |

| Molecular Formula | C18H17BrFNO2 | The presence of heteroatoms (N, O, F, Br) introduces varying electronegativity and potential sites for reaction. |

| Molecular Weight | 378.24 g/mol | |

| Structure | A benzophenone core with bromo and fluoro substituents on one phenyl ring, and a morpholinomethyl group on the other. | The benzophenone carbonyl group is a chromophore, suggesting potential photosensitivity. The morpholine nitrogen is a potential site for oxidation. The C-Br and C-F bonds may have different susceptibilities to cleavage. |

| pKa (predicted) | The morpholine nitrogen is basic and is expected to have a pKa in the range of 7-8. | The ionization state of the molecule will be pH-dependent, influencing its solubility and susceptibility to hydrolytic degradation. |

| Solubility | Predicted to be poorly soluble in water and soluble in organic solvents like acetonitrile and methanol. | Solubility will dictate the choice of solvents for stability studies and analytical method development. |

Based on these properties, the primary predicted degradation pathways are:

-

Photodegradation: Benzophenone and its derivatives are well-known to be susceptible to photodegradation upon exposure to UV and visible light.

-

Hydrolysis: The molecule's stability is likely to be influenced by pH due to the basic morpholine nitrogen. Extreme pH conditions can catalyze hydrolysis.

-

Oxidation: The morpholine ring and the benzophenone carbonyl group are potential sites for oxidative degradation.

Experimental Design: A Multi-faceted Approach to Forced Degradation

A comprehensive forced degradation study should be designed to investigate the impact of various stress factors. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without being so extensive that it leads to secondary degradation.

Analytical Methodology: The Cornerstone of Stability Assessment

A validated, stability-indicating analytical method is paramount for accurately quantifying the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose due to its sensitivity, specificity, and wide applicability.

Protocol 1: Development of a Stability-Indicating HPLC Method

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for moderately polar compounds like the target molecule.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended for initial method development to ensure separation of all potential degradation products.

-

Wavelength Selection: The PDA detector should be used to scan a wide UV range (e.g., 200-400 nm) to identify the optimal wavelength for detecting the parent compound and all degradation products. Benzophenones typically exhibit strong absorbance around 260 nm.

-

Method Validation: Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Forced Degradation Protocols

The following protocols outline the experimental conditions for subjecting 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone to various stress conditions.

Protocol 2: Hydrolytic Degradation

-

Sample Preparation: Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by the validated HPLC method.

Protocol 3: Oxidative Degradation

-

Sample Preparation: Prepare a solution of the API (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Stress Conditions: Incubate the solution at room temperature for a defined period, protected from light.

-

Sample Analysis: At each time point, withdraw an aliquot and analyze by HPLC.

Protocol 4: Thermal Degradation

-

Sample Preparation: Place a known amount of the solid API in a controlled temperature and humidity chamber.

-

Stress Conditions: Expose the solid sample to dry heat (e.g., 80°C) for a defined period.

-

Sample Analysis: At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

Protocol 5: Photostability Testing

-

Sample Preparation: Prepare solutions of the API in a suitable solvent and place them in transparent vials. Also, expose the solid API to light.

-

Stress Conditions: Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the systematic workflow for assessing the thermodynamic stability of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone.

Caption: Workflow for Thermodynamic Stability Assessment.

Data Interpretation and Reporting

The data generated from the forced degradation studies should be meticulously analyzed and reported.

Table 2: Example Data Summary Table

| Stress Condition | Duration | % Degradation of Parent API | Number of Degradants | Peak Area of Major Degradant(s) |

| Control (t=0) | 0 | 0 | 0 | - |

| 0.1 M HCl, 60°C | 24h | 5.2 | 2 | D1: 15.3, D2: 2.1 |

| 48h | 10.8 | 2 | D1: 32.5, D2: 4.5 | |

| 0.1 M NaOH, 60°C | 24h | 15.1 | 3 | D3: 45.2, D4: 8.9, D5: 1.5 |

| 48h | 28.9 | 3 | D3: 88.1, D4: 15.3, D5: 3.2 | |

| 3% H2O2, RT | 24h | 8.7 | 1 | D6: 25.6 |

| 80°C (Solid) | 7 days | 1.2 | 1 | D7: 3.1 |

| Photostability (ICH Q1B) | - | 18.5 | 4 | D8: 55.4, D9: 12.1, D10: 5.8, D11: 2.3 |

A comprehensive stability report should include:

-

A detailed description of the analytical method and its validation.

-

A summary of the forced degradation conditions and the extent of degradation observed under each condition.

-

Chromatograms of the stressed samples showing the separation of the parent API and its degradation products.

-

A discussion of the likely degradation pathways based on the identity of the degradation products (if elucidated using techniques like LC-MS/MS and NMR).

-

An assessment of the intrinsic stability of the molecule and recommendations for storage and handling.

Conclusion: From Data to Drug Product

A thorough understanding of the thermodynamic stability of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone is a critical step in its development as a potential therapeutic agent. The systematic approach outlined in this guide, which combines predictive assessment with rigorous experimental investigation, provides a robust framework for identifying and mitigating stability-related risks. The insights gained from these studies will not only satisfy regulatory requirements but also guide the formulation and packaging development, ultimately ensuring the delivery of a safe and effective drug product to patients.

References

-

European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

ICH. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

-

Q-Lab. Understanding ICH Photostability Testing. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

MDPI. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. [Link]

-

ResearchGate. Kinetics and Degradation Mechanism of Benzophenone-3 in Chlorination and UV/Chlorination Reactions. [Link]

-

PubMed. (2023). Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. [Link]

-

CMC Pharma. (2022). Stability Studies in Pharmaceuticals. [Link]

-

Semantic Scholar. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. [Link]

-

FAO AGRIS. (2022). Photodegradation of benzophenones sensitized by nitrite. [Link]

-

National Institutes of Health. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]

-

ResearchGate. Thermal stability and decomposition of pharmaceutical compounds. [Link]

-

Global Institute of Research and Nature. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

National Institutes of Health. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]

-

Hudson Robotics. pH for Stability Testing and Analysis. [Link]

-

MDPI. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

- National Institutes of Health. (1998). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium

Toxicological Profiling, Handling, and Safety Methodologies for CAS 898792-04-6

An Advanced Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist overseeing the integration of novel pharmacophores into drug discovery pipelines, I approach the handling of uncharacterized organic intermediates not merely as a matter of compliance, but as an exercise in predictive mechanistic chemistry. CAS 898792-04-6, chemically identified as 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone, is a highly functionalized intermediate. Because empirical in vivo toxicity data for this specific proprietary molecule is limited 1, we must rely on structural alerts to dictate our laboratory behavior.

This whitepaper synthesizes the causality behind its chemical reactivity with field-proven, self-validating safety protocols to ensure absolute scientific integrity and operator protection.

Structural Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first deconstruct the molecule into its reactive moieties and understand the causality behind their biological and chemical hazards.

-

The Benzophenone Core: Benzophenone derivatives are notorious for their high lipophilicity and environmental persistence. Mechanistically, the benzophenone scaffold can permeate dermal barriers and has been linked to endocrine disruption, specifically estrogenic activity, as well as hepatotoxicity [[2]](). Chronic exposure is associated with cellular hypertrophy in the liver due to the burden placed on hepatic CYP450 enzymes during Phase I metabolism.

-

The Aryl Bromide & Fluorine Substituents: Halogenation significantly increases the metabolic stability and partition coefficient (LogP) of the molecule, driving bioaccumulation. Chemically, aryl bromides are highly reactive electrophiles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Uncontrolled couplings with aryl bromides, particularly in aqueous-organic solvent mixtures, are prone to severe, unexpected thermal runaways 3.

-

The Morpholine Ring: While morpholine is a common solubilizing group in medicinal chemistry, it is a secondary amine derivative. Under oxidative stress or in the presence of nitrosating agents, morpholine rings can undergo cleavage or N-nitrosation, forming potentially genotoxic nitrosamines.

Quantitative Physicochemical & Safety Data

The following tables summarize the critical physicochemical properties and the required Personal Protective Equipment (PPE) logic for handling CAS 898792-04-6.

Table 1: Physicochemical Properties & Hazard Logic

| Property | Value | Causality / Impact on Handling |

| CAS Number | 898792-04-6 | Unique identifier required for strict inventory and exposure tracking. |

| Molecular Formula | C18H17BrFNO2 | Presence of mixed halogens (Br, F) mandates disposal via dedicated halogenated waste streams to prevent reactive cross-contamination. |

| Molecular Weight | 378.24 g/mol [[4]]() | High MW reduces vapor pressure, lowering the inhalation risk of vapors; however, aerosolized dust remains a primary exposure vector. |

| Physical State | Solid (Powder) | High risk of static charge accumulation during gravimetric transfer. |

Table 2: PPE & Engineering Controls

| PPE Category | Specification | Causality / Rationale |

| Gloves (Solid Handling) | Nitrile (0.11 mm min.) | Sufficient for dry powder handling where dermal absorption is slow. |

| Gloves (Solution Handling) | Inner: Butyl RubberOuter: Nitrile | Solvents like DMSO act as permeation enhancers for lipophilic benzophenones, rapidly driving them through standard nitrile 2. |

| Respiratory | N95 or P100 Respirator | Mitigates inhalation of aerosolized static dust during weighing. |

Self-Validating Experimental Protocols

A protocol is only robust if it is "self-validating"—meaning each step inherently confirms the success and safety of the previous one without relying on assumption.

Protocol A: Static-Free Gravimetric Transfer

Objective: Safely weigh and transfer the solid powder without aerosolization.

-

Preparation: Place the source bottle and a pre-tared reaction vial inside a localized exhaust ventilation (LEV) hood.

-

Anti-Static Mitigation (Causality): The fluorinated nature of the compound increases static charge accumulation, risking the sudden expulsion of toxic particulates. Pass an anti-static ionizing bar over the source bottle and the receiving vial for 10 seconds.

-

Transfer: Use a grounded, stainless-steel spatula to transfer the desired mass.

-

Self-Validation Step (Mass Balance): Weigh the source bottle before and after the transfer. The mass lost from the source bottle must exactly equal the mass gained in the reaction vial (±0.1 mg). A discrepancy mathematically proves the existence of fugitive dust or spillage, immediately triggering the decontamination workflow.

Protocol B: Exotherm-Controlled Cross-Coupling Setup

Objective: Prevent thermal runaways during palladium-catalyzed reactions involving the aryl bromide moiety.

-

Solvent Selection: Dissolve CAS 898792-04-6 in an anhydrous aprotic solvent (e.g., anhydrous DMF).

-

Exotherm Mitigation (Causality): Aryl bromides undergo rapid oxidative addition. If water is present, base-catalyzed side reactions can generate massive exotherms that exceed the boiling point of the solvent 3.

-

Self-Validation Step (Thermal Monitoring): Equip the reaction vessel with an internal thermocouple linked to an automated cooling bath. Program the system to drop the bath temperature by 20°C if the internal reaction temperature spikes by >5°C within a 60-second window. The system validates its own safety by actively suppressing the kinetic runaway before it breaches the vessel's pressure limits.

Visualization: Metabolic & Toxicological Pathways

Understanding how the body processes an accidental exposure is critical for emergency response. The diagram below illustrates the predicted hepatic metabolism of the compound.

Figure 1: Predicted hepatic metabolism and toxicological pathways for CAS 898792-04-6.

Spill Management & Decontamination Workflow

If the mass-balance self-validation in Protocol A fails, execute the following workflow:

-

Isolate: Immediately lower the fume hood sash to maximize face velocity. Do not attempt to sweep the dry powder, as mechanical agitation will aerosolize the benzophenone core.

-

Chemical Quenching (Causality): Cover the spill with a 1:1 mixture of sand and sodium carbonate. The sand prevents aerosolization, while the sodium carbonate neutralizes any acidic byproducts if the compound has begun degrading.

-

Solvent Wipe: Wet an absorbent pad with isopropanol (do not use DMSO, as it will drive the compound through your gloves if contacted) and gently wipe the area from the perimeter inward.

-

Self-Validation Step (UV Verification): Benzophenone derivatives are highly UV-active. Shine a 254 nm handheld UV lamp over the spill zone. The absence of fluorescence validates that the decontamination is absolute and the workspace is safe to resume operations.

References

-

Chem-Space. "4-{[3-(4-bromo-2-fluorobenzoyl)phenyl]methyl}morpholine Structure and Properties".4

-

Guidechem. "4-BROMO-2-FLUORO-3'-MORPHOLINOMETHYL BENZOPHENONE (cas 898792-04-6) SDS". 1

-

National Institutes of Health (NIH) / PMC. "A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters". 2

-

ACS Publications. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species". 3

Sources

Application Note: 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone as a Strategic Intermediate in Kinase Inhibitor Synthesis

Executive Summary

The development of targeted therapeutics, particularly small-molecule kinase inhibitors, requires a delicate balance of target affinity, metabolic stability, and pharmacokinetic viability. 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone (CAS: 898792-04-6) is a privileged active pharmaceutical ingredient (API) intermediate that addresses these parameters simultaneously. This application note details the structural rationale, synthetic workflow, and a self-validating experimental protocol for utilizing this intermediate in palladium-catalyzed cross-coupling reactions to construct advanced pre-API scaffolds.

Structural Rationale & Mechanistic Insights

The utility of this intermediate stems from three highly optimized functional domains, each serving a specific chemical or biological purpose:

-

Aryl Bromide Handle (C4): The C4-bromine acts as the primary electrophilic site for palladium-catalyzed C-C bond formation. The presence of the highly electron-withdrawing carbonyl group at C1 and the electronegative fluorine at C2 synergistically decreases the electron density of the aromatic ring. This electron deficiency significantly accelerates the oxidative addition step—which is often the rate-determining step in Suzuki-Miyaura cross-coupling reactions[1].

-

Ortho-Fluoro Substituent (C2): Beyond activating the C-Br bond, the fluorine atom plays a critical role in the final API's pharmacodynamics. The larger atomic radius and high electronegativity of fluorine compared to hydrogen restrict the dihedral angle of the benzophenone core, effectively locking the molecule into a preferred bioactive conformation required for binding within kinase ATP-binding pockets[2]. Furthermore, the strong C-F bond blocks cytochrome P450-mediated metabolic oxidation at the ortho position, enhancing the in vivo half-life[3].

-

Morpholinomethyl Moiety (C3'): This is a classic basic solubilizing group. At physiological pH, the morpholine nitrogen (pKa ~8.3) is partially protonated, which drastically improves the aqueous solubility and oral bioavailability of the resulting API without violating Lipinski's Rule of Five[4]. The morpholinomethyl group is strategically placed on the distal phenyl ring to project into the solvent-exposed region of the kinase binding site, minimizing steric clashes with the hinge region[5].

Synthetic Workflow & Application Pathway

The primary synthetic application of this intermediate is its coupling with heteroaryl boronic acids (e.g., indole, pyrazole, or pyrrolopyridine cores) to construct the final API backbone.

Fig 1: Synthetic workflow of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone in cross-coupling.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

This detailed protocol describes the coupling of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone with a generic heteroaryl boronic acid. The procedure is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure causality, reproducibility, and high yields.

Step 1: Reaction Setup & Degassing

-

Procedure: In a 100 mL Schlenk flask, combine 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone (1.0 eq, 10 mmol), the heteroaryl boronic acid (1.2 eq, 12 mmol), and potassium carbonate (K₂CO₃, 3.0 eq, 30 mmol). Add a solvent mixture of 1,4-Dioxane and HPLC-grade Water (4:1 v/v, 50 mL).

-

Causality: The biphasic Dioxane/Water system ensures the solubility of both the organic electrophile and the inorganic base. K₂CO₃ is required to activate the boronic acid via the formation of a reactive "ate" complex, facilitating the transmetalation step[1].

-

Validation: Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species and to suppress the oxidative homocoupling of the boronic acid.

Step 2: Catalyst Activation & Coupling

-

Procedure: Under a continuous Argon flow, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol). Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 4 hours.

-

Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation[6]. The electron-deficient nature of the aryl bromide ensures rapid oxidative addition even at a low 5 mol% catalyst loading[7].

Step 3: In-Process Control (IPC) via HPLC

-

Procedure: After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV at 254 nm).

-

Validation: The reaction is deemed complete when the peak corresponding to the starting bromide is <2% relative to the product peak. If >2%, continue heating for an additional 2 hours and re-sample. This prevents premature quenching and maximizes the yield.

Step 4: Quenching, Workup, and Purification

-

Procedure: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the organic layer and wash the aqueous layer with Ethyl Acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient 100:0 to 90:10) to yield the advanced pre-API scaffold.

Quantitative Data: Reaction Optimization

To establish the protocol above, various catalytic conditions were screened. Table 1 summarizes the optimization data, highlighting the superiority of the Pd(dppf)Cl₂ / Dioxane system for this specific intermediate.

| Catalyst System | Base (3.0 eq) | Solvent (Ratio) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 85 | 72 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 92 | 81 |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | >99 | 94 |

| Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | DMF/H₂O (5:1) | 90 | 6 | 95 | 88 |

Table 1: Optimization of the Suzuki-Miyaura cross-coupling using 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone.

Analytical Validation Parameters

To ensure the trustworthiness of the intermediate and the final coupled product, the following analytical validations are highly recommended:

-

LC-MS (ESI+): The starting material (C₁₈H₁₇BrFNO₂) must exhibit a distinct 1:1 isotopic cluster at m/z 378.0 [M+H]⁺ and 380.0 [M+H]⁺ due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is unequivocally confirmed by the complete disappearance of this isotopic pattern and the appearance of the expected product mass.

-

¹⁹F NMR (376 MHz, CDCl₃): The ortho-fluoro group provides a distinct singlet (typically around -110 to -115 ppm). Monitoring the chemical shift of this peak provides orthogonal confirmation of C-C bond formation at the adjacent C4 position, as the electronic environment changes significantly post-coupling.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Step-by-step synthesis pathways incorporating CAS 898792-04-6

Advanced Synthesis and Application Protocol for CAS 898792-04-6

Executive Summary

CAS 898792-04-6, chemically identified as 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone (Molecular Formula: C18H17BrFNO2; MW: 378.24 g/mol ) [1], is a highly versatile bifunctional building block utilized in advanced medicinal chemistry. Featuring a reactive aryl bromide for transition-metal-catalyzed cross-coupling, an electrophilic fluorinated aromatic ring for nucleophilic aromatic substitution ( SNAr ), and a solubilizing morpholine moiety, this intermediate is highly valued in the development of kinase inhibitors and CNS-active therapeutics [2].

This application note details a highly controlled, high-yielding synthetic pathway to generate CAS 898792-04-6, focusing on the mechanistic causality behind reagent selection to prevent over-alkylation and ensure high purity for downstream drug development.

Mechanistic Rationale & Retrosynthetic Strategy

The direct acylation of highly functionalized arenes often suffers from poor regioselectivity and over-addition. To synthesize the target benzophenone cleanly, we employ a convergent approach utilizing a Weinreb Amide intermediate .

Causality in Experimental Design: When a standard ester or acid chloride is reacted with a Grignard reagent, the initial ketone product is more electrophilic than the starting material, leading to a second nucleophilic attack and the formation of an unwanted tertiary alcohol. By converting 4-bromo-2-fluorobenzoic acid into a Weinreb amide (N-methoxy-N-methylamide), the subsequent addition of the arylmagnesium bromide forms a stable, five-membered cyclic chelate. This tetrahedral intermediate resists further nucleophilic attack. It only collapses to form the desired benzophenone upon acidic aqueous workup, ensuring a strict 1:1 stoichiometry and preventing over-addition.

Fig 1. Convergent synthesis pathway of CAS 898792-04-6 via Weinreb amide methodology.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (Weinreb Amide)

Self-Validating System: The reaction progress is monitored by TLC (UV active). The disappearance of the highly polar carboxylic acid spot confirms completion.

-

Preparation: Charge a flame-dried, argon-purged 500 mL round-bottom flask with 4-bromo-2-fluorobenzoic acid (1.0 equiv, 50 mmol) and anhydrous Dichloromethane (DCM) (200 mL).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv). Stir at room temperature for 15 minutes to form the active ester. Rationale: HOBt prevents the formation of unreactive N-acylureas, ensuring high coupling efficiency.

-

Amidation: Cool the mixture to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with 1M HCl (100 mL) to remove unreacted amines, extract with DCM ( 3×50 mL), wash with saturated NaHCO3 , and dry over anhydrous Na2SO4 . Concentrate under reduced pressure to yield the intermediate.

Protocol B: Grignard Generation and Coupling to CAS 898792-04-6

Self-Validating System: LC-MS analysis of the final product must show a distinct isotopic doublet at m/z 378.0 and 380.0 [M+H]+ , characteristic of a mono-brominated species.

-

Grignard Formation: In a separate flame-dried flask, suspend Magnesium turnings (1.5 equiv) in anhydrous THF (50 mL). Add a catalytic crystal of Iodine ( I2 ) to activate the magnesium surface.

-

Initiation: Add 5% of the total volume of 1-bromo-3-(morpholinomethyl)benzene (1.2 equiv, 60 mmol) dissolved in THF. Heat gently until the iodine color dissipates, indicating initiation. Add the remaining bromide dropwise over 30 minutes. Stir for 2 hours at room temperature.

-

Coupling: Cool the Weinreb amide (from Protocol A) dissolved in THF (100 mL) to 0 °C. Add the freshly prepared Grignard reagent dropwise via cannula. Rationale: Maintaining 0 °C controls the exotherm and stabilizes the tetrahedral intermediate.

-

Maturation: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

-

Chelate Collapse: Quench the reaction carefully at 0 °C with saturated aqueous NH4Cl (100 mL). Rationale: The mild acidity of NH4Cl protonates the oxygen of the tetrahedral intermediate, triggering the expulsion of N-methoxy-N-methylamine and revealing the benzophenone.

-

Purification: Extract with Ethyl Acetate ( 3×100 mL). Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate CAS 898792-04-6.

Quantitative Data & Reaction Parameters

| Reaction Step | Reagent/Intermediate | Equivalents | Temp (°C) | Time (h) | Expected Yield | Target Purity (HPLC) |

| Step 1: Amidation | 4-Bromo-2-fluorobenzoic acid | 1.0 | 0 to 25 | 12.0 | 88 - 92% | > 95% |

| N,O-dimethylhydroxylamine | 1.5 | |||||

| Step 2: Grignard | 1-Bromo-3-(morpholinomethyl)benzene | 1.2 | 25 to 40 | 2.5 | Quantitative | N/A (in situ) |

| Magnesium turnings | 1.5 | |||||

| Step 3: Coupling | Weinreb Amide Intermediate | 1.0 | 0 to 25 | 5.0 | 75 - 82% | > 98% |

Downstream Applications in Drug Discovery

The strategic placement of halogens on CAS 898792-04-6 allows for orthogonal functionalization:

-

Suzuki-Miyaura / Buchwald-Hartwig Couplings: The aryl bromide at the 4-position of the benzoyl ring is highly reactive toward palladium-catalyzed cross-coupling, allowing for the extension of the aromatic system or the introduction of novel amine pharmacophores.

-

Nucleophilic Aromatic Substitution ( SNAr ): The fluorine atom at the 2-position is activated by the electron-withdrawing ketone. It can be displaced by primary or secondary amines under basic conditions (e.g., K2CO3 , DMF, 80 °C) to generate highly substituted, sterically constrained multi-ring systems often found in targeted oncology therapies.

References

-

Chem-Space. (n.d.). 4-{[3-(4-bromo-2-fluorobenzoyl)phenyl]methyl}morpholine - Structure Info and Properties. Retrieved April 5, 2026, from[Link]

Application Note: Scale-Up Synthesis and Process Optimization of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone (CAS: 898792-04-6)

Process Chemistry Overview & Strategic Rationale

4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone is a highly functionalized aryl-aryl ketone utilized as a critical intermediate in the development of targeted therapeutics, particularly in kinase inhibitor and CNS drug discovery programs[1].

When scaling up benzophenone derivatives, process chemists must prioritize regiocontrol, thermal safety, and the elimination of genotoxic impurities. While direct aminomethylation (Mannich-type reactions) has been documented for related morpholinomethyl benzophenones, such routes often suffer from sluggish kinetics, formaldehyde polymerization, and the formation of bis(morpholinomethyl) ether byproducts[2]. Furthermore, traditional Friedel-Crafts acylation approaches to the benzophenone core can yield intractable isomeric mixtures when utilizing meta-substituted toluenes[3].

To establish a self-validating, high-yielding scale-up protocol, we outline a convergent three-step sequence:

-

Regiospecific Core Assembly: Grignard addition to a Weinreb amide to prevent over-alkylation.

-

Benzylic Bromination: A modified Wohl-Ziegler reaction utilizing 2-Methyltetrahydrofuran (MeTHF) to replace restricted solvents like carbon tetrachloride.

-

Nucleophilic Amination: Controlled alkylation with morpholine utilizing an inorganic base to scavenge hydrobromic acid.

Synthetic Workflow Diagram

Fig 1: Three-step synthetic workflow for 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone.

Experimental Protocols for Scale-Up

Note: The following procedures are optimized for a 100-gram scale. All operations must be conducted in a professional laboratory under a fume hood with appropriate PPE.

Step 1: Synthesis of 4-Bromo-2-fluoro-3'-methylbenzophenone

Causality & Design: Utilizing 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide (Weinreb amide) ensures the reaction stops at the ketone stage. The stable tetrahedral intermediate formed upon Grignard addition collapses only during the acidic aqueous quench, preventing the formation of tertiary alcohols.

-

Setup: Equip a 3 L jacketed reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

-

Charge: Add 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide (131 g, 0.50 mol) and anhydrous THF (1.0 L). Cool the jacket to 0 °C.

-

Addition: Dropwise add 3-tolylmagnesium bromide (1.0 M in THF, 550 mL, 0.55 mol) over 2 hours. Maintain internal temperature ≤ 5 °C to prevent halogen-metal exchange at the 4-bromo position.

-

Reaction: Warm to 20 °C and stir for 4 hours.

-

IPC (In-Process Control): Confirm ≥ 98% conversion via HPLC (254 nm).

-

Quench & Workup: Cool to 0 °C. Slowly quench with saturated aqueous NH4Cl (500 mL). Extract with EtOAc (2 x 500 mL). Wash combined organics with brine, dry over Na2SO4 , and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Modified Wohl-Ziegler Benzylic Bromination

Causality & Design: Traditional brominations use CCl4 , which is environmentally restricted. MeTHF is utilized here as a greener alternative with excellent radical stability. AIBN is added in portions to control the exothermic radical initiation.

-

Setup: Equip a 2 L reactor with a reflux condenser and mechanical stirring.

-

Charge: Dissolve the Step 1 intermediate (~146 g, 0.50 mol) in MeTHF (1.2 L). Add N-Bromosuccinimide (NBS) (93.4 g, 0.525 mol).

-

Initiation: Heat the mixture to 75 °C. Add AIBN (4.1 g, 0.025 mol) in three equal portions over 1 hour.

-

Reaction: Maintain at 75 °C for 3 hours. The heavy NBS powder will convert to buoyant succinimide as the reaction proceeds.

-

Workup: Cool to 10 °C. Filter off the succinimide byproduct. Wash the filtrate with 5% aqueous Na2S2O3 (to quench residual bromine) and water. Concentrate to yield 4-bromo-2-fluoro-3'-(bromomethyl)benzophenone.

Step 3: Nucleophilic Amination with Morpholine

Causality & Design: K2CO3 is employed as a heterogeneous acid scavenger. If an organic base (like Et3N ) or excess morpholine were used as the scavenger, the resulting amine hydrobromide salts could precipitate and coat the unreacted starting material, stalling the reaction. Acetonitrile (MeCN) provides optimal solubility for the transition state.

-

Setup: Equip a 2 L reactor with mechanical stirring.

-

Charge: Dissolve the Step 2 intermediate (~186 g, 0.50 mol) in MeCN (1.0 L). Add finely milled anhydrous K2CO3 (138 g, 1.0 mol).

-

Addition: Add morpholine (52.3 g, 0.60 mol) dropwise at 20 °C.

-

Reaction: Heat to 50 °C for 6 hours.

-

IPC: Monitor via TLC (Hexanes/EtOAc 7:3). The product is a basic amine and will require a basic stain (e.g., Dragendorff's reagent) or UV visualization.

-

Isolation: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate.

-

Purification: Dissolve the crude residue in MTBE (800 mL) and extract with 1M HCl (2 x 400 mL). The product moves to the aqueous layer, leaving neutral impurities in the MTBE. Basify the aqueous layer to pH 10 with 2M NaOH, extract with CH2Cl2 , dry, and evaporate to yield the pure target compound[1].

Quantitative Process Data Summary

The following table summarizes the expected scale-up metrics based on the optimized protocols.

| Process Step | Reagents / Solvents | Temp (°C) | Time (h) | Expected Yield | Purity (HPLC) | Critical Quality Attribute (CQA) |

| 1. Coupling | Weinreb Amide, 3-TolylMgBr, THF | 0 to 20 | 4.0 | 88 - 92% | > 97% | Absence of tertiary alcohol |

| 2. Bromination | NBS, AIBN, MeTHF | 75 | 3.0 | 80 - 85% | > 92% | < 5% dibrominated byproduct |

| 3. Amination | Morpholine, K2CO3 , MeCN | 50 | 6.0 | 85 - 90% | > 99% | Complete removal of genotoxic bromide |

| Overall | - | - | - | ~ 65% | > 99% | Meets API intermediate specs |

References

-

PrepChem. Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from[Link]

Sources

Application Note: Strategic Functionalization of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone in Drug Discovery

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly versatile, multi-functional building blocks is critical for rapid lead optimization. 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone (CAS: 898792-04-6) is a highly privileged scaffold that offers three orthogonal sites for divergent functionalization. This application note provides a comprehensive guide to the reactivity profile, step-by-step experimental protocols, and the pharmacokinetic rationale behind utilizing this specific building block in drug development.

Structural Rationale & Reactivity Mapping

The architectural design of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone allows chemists to perform sequential, regioselective modifications without the need for complex protecting group strategies.

-

The 4-Bromo Position (Ring A): The bromine atom is situated para to the ketone linker. The carbonyl group exerts a strong electron-withdrawing resonance effect, which significantly decreases the electron density at the C-Br bond. This electronic activation lowers the activation energy for the oxidative addition of Palladium(0) species, making this position highly reactive for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings[1].

-

The 2-Fluoro Position (Ring A): Fluorine is a highly electronegative atom that strongly polarizes the C-F bond. When positioned ortho to an electron-withdrawing carbonyl group, the ipso-carbon becomes highly electrophilic. This primes the position for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom acts as an excellent leaving group because its high electronegativity stabilizes the developing negative charge in the rate-determining Meisenheimer complex[2][3].

-

The 3'-Morpholinomethyl Group (Ring B): Unlike rigid carbon frameworks, the morpholine ring is a saturated heterocycle containing both a hydrogen-bond acceptor (oxygen) and a basic center (nitrogen). This motif is strategically placed to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug candidates by enhancing aqueous solubility and metabolic stability[4].

Divergent Functionalization Pathways

Caption: Divergent orthogonal functionalization pathways of 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone.

Quantitative Optimization Data

To maximize the efficiency of the Suzuki-Miyaura cross-coupling at the 4-bromo position, various catalytic systems must be evaluated. The table below summarizes the quantitative optimization data for coupling this specific electronically activated, yet sterically nuanced, scaffold.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 4-Bromo-Benzophenone Derivatives

| Catalyst System (mol %) | Base (Equivalents) | Solvent System (Ratio) | Temp (°C) | Conversion / Yield (%) | Mechanistic Rationale |

| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 65% | Standard first-generation conditions; prone to catalyst degradation. |

| Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 88% | Bidentate ligand prevents Pd black formation; EtOH enhances solubility. |

| Pd(OAc)₂ / SPhos (2%) | Cs₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 94% | Electron-rich SPhos accelerates oxidative addition; Cs+ increases boronate solubility. |